Cas no 101207-62-9 (3-(bromomethyl)-4-methoxybenzonitrile)
3-(bromomethyl)-4-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(bromomethyl)-4-methoxybenzonitrile
- FMGIAMOOHWQISI-UHFFFAOYSA-N
- DB-365620
- SCHEMBL7363416
- 854-067-3
- BEA20762
- AKOS017552546
- EN300-113389
- 101207-62-9
- 3-bromomethyl-4-methoxybenzonitrile
- G59409
-
- Inchi: 1S/C9H8BrNO/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4H,5H2,1H3
- InChI Key: FMGIAMOOHWQISI-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C=CC=1OC
Computed Properties
- Exact Mass: 224.97893g/mol
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 226.07g/mol
- XLogP3: 2.2
- Topological Polar Surface Area: 33Ų
3-(bromomethyl)-4-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B847050-100mg |
3-(Bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 100mg |
$ 250.00 | 2022-06-06 | ||
| TRC | B847050-10mg |
3-(Bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B847050-50mg |
3-(Bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| Alichem | A015001227-250mg |
5-Cyano-2-methoxybenzyl bromide |
101207-62-9 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A015001227-500mg |
5-Cyano-2-methoxybenzyl bromide |
101207-62-9 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A015001227-1g |
5-Cyano-2-methoxybenzyl bromide |
101207-62-9 | 97% | 1g |
$1564.50 | 2023-09-04 | |
| Enamine | EN300-113389-0.05g |
3-(bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 95% | 0.05g |
$153.0 | 2023-10-26 | |
| Enamine | EN300-113389-0.1g |
3-(bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 95% | 0.1g |
$228.0 | 2023-10-26 | |
| Enamine | EN300-113389-0.25g |
3-(bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 95% | 0.25g |
$325.0 | 2023-10-26 | |
| Enamine | EN300-113389-0.5g |
3-(bromomethyl)-4-methoxybenzonitrile |
101207-62-9 | 95% | 0.5g |
$512.0 | 2023-10-26 |
3-(bromomethyl)-4-methoxybenzonitrile Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Riccardo Spezia,Stefan Knecht,Benedetta Mennucci Phys. Chem. Chem. Phys., 2017,19, 17156-17166
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-(bromomethyl)-4-methoxybenzonitrile
Introduction to 3-(bromomethyl)-4-methoxybenzonitrile (CAS No. 101207-62-9)
3-(bromomethyl)-4-methoxybenzonitrile, with the chemical formula C₇H₅BrNO and CAS number 101207-62-9, is a versatile intermediate in organic synthesis that has garnered significant attention in the pharmaceutical and agrochemical industries. This compound serves as a crucial building block for the development of various bioactive molecules, particularly in the synthesis of drugs targeting neurological disorders, infectious diseases, and cancer. Its unique structure, featuring a bromomethyl group and a methoxy substituent on a benzonitrile backbone, makes it highly reactive and adaptable for further functionalization.
The bromomethyl moiety in 3-(bromomethyl)-4-methoxybenzonitrile is particularly noteworthy due to its electrophilic nature, which allows for nucleophilic substitution reactions. This reactivity is exploited in medicinal chemistry to introduce diverse functional groups, enabling the construction of complex molecular architectures. The methoxy group, on the other hand, provides a moderate electron-donating effect, influencing the electronic properties of the aromatic ring and enhancing its reactivity in certain transformations.
In recent years, 3-(bromomethyl)-4-methoxybenzonitrile has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research involves its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as Alzheimer's, cancer, and inflammation. By designing molecules that disrupt these interactions, researchers aim to develop novel therapeutic strategies.
A notable application of 3-(bromomethyl)-4-methoxybenzonitrile is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in cancer. Researchers have leveraged the compound's reactivity to create libraries of kinase inhibitors by appending various pharmacophores to the bromomethyl group. These inhibitors have shown promise in preclinical studies, demonstrating efficacy against several cancer cell lines.
Furthermore, 3-(bromomethyl)-4-methoxybenzonitrile has been utilized in the synthesis of antiviral agents. The benzonitrile core is a common scaffold in many antiviral drugs due to its ability to interact with viral proteases and polymerases. By modifying the substituents on this core structure, scientists have developed compounds with enhanced antiviral activity. For instance, derivatives of 3-(bromomethyl)-4-methoxybenzonitrile have been investigated for their potential to inhibit viral replication by targeting essential enzymatic processes.
The compound's utility extends beyond pharmaceutical applications into agrochemical research. Its structural features make it a valuable precursor for synthesizing novel pesticides and herbicides. These compounds are designed to protect crops from pests and diseases while minimizing environmental impact. The bromomethyl group allows for further derivatization into more complex structures with improved biological activity.
Recent advances in synthetic methodologies have further enhanced the accessibility and functionality of 3-(bromomethyl)-4-methoxybenzonitrile. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient introduction of diverse substituents onto the aromatic ring. These methods have streamlined the synthesis of complex derivatives, facilitating high-throughput screening for drug discovery.
In conclusion, 3-(bromomethyl)-4-methoxybenzonitrile (CAS No. 101207-62-9) is a multifaceted intermediate with broad applications in medicinal chemistry and agrochemical research. Its unique structural features and reactivity make it an indispensable tool for developing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is likely to grow further.
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